4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
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Overview
Description
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes ethoxy, nitro, and tetrafluoropropoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the ethoxy group can be achieved through an ethylation reaction, while the nitro group is introduced via nitration. The tetrafluoropropoxy group is added through a nucleophilic substitution reaction involving a suitable fluorinated reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The ethoxy and tetrafluoropropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium fluoride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could result in the replacement of the ethoxy or tetrafluoropropoxy groups with other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: The compound could be investigated for its potential as a drug candidate or as a tool for studying biological pathways.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the fluorinated groups might influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide: shares similarities with other nitrobenzamide derivatives, which also contain nitro and amide functional groups.
N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide: Lacks the ethoxy group but has similar structural features.
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide.
Uniqueness
The presence of the ethoxy group and the tetrafluoropropoxy group in this compound makes it unique compared to other similar compounds. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O5/c1-2-28-14-5-3-11(4-6-14)16(25)23-12-7-13(24(26)27)9-15(8-12)29-10-18(21,22)17(19)20/h3-9,17H,2,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNYZSMYMXNIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OCC(C(F)F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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